An In-depth Technical Guide to the Structure of Yohimbic Acid Ethyl Ester
An In-depth Technical Guide to the Structure of Yohimbic Acid Ethyl Ester
Introduction
Yohimbic acid ethyl ester is a derivative of yohimbic acid, a core component of the yohimbine alkaloid structure found in the bark of the Pausinystalia yohimbe tree.[1] It is a pentacyclic monoterpenoid indole alkaloid characterized by the complex yohimban skeleton.[2][3] In pharmacological research, yohimbic acid ethyl ester has been identified as a selective alpha-2A adrenergic receptor (ADRA2A) antagonist, making it a molecule of interest for structure-activity relationship (SAR) studies aimed at developing more selective therapeutic agents.[4][5] This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and mechanism of action.
Core Chemical Structure and Stereochemistry
The fundamental structure of yohimbic acid ethyl ester is built upon the rigid pentacyclic yohimban ring system. This framework consists of an indole nucleus fused to a quinolizidine moiety. The molecule possesses multiple chiral centers, making its stereochemistry a critical determinant of its biological activity.
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IUPAC Name: ethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1]
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Key Features:
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Yohimban Skeleton: A pentacyclic structure containing five chiral centers, which dictates the three-dimensional conformation.
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Indole Group: A bicyclic aromatic heterocycle that is a common feature in many biologically active alkaloids.
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Hydroxyl Group (-OH): Located at the C-17 position (α-configuration in the parent yohimbine).[7][8]
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Ethyl Ester Group (-COOCH₂CH₃): An ester functional group at the C-16 position (α-configuration in the parent yohimbine), resulting from the esterification of the native carboxylic acid group of yohimbic acid with ethanol.[1][5]
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Physicochemical and Pharmacological Properties
The quantitative data for yohimbic acid ethyl ester are summarized below. These properties are essential for its handling, formulation, and application in research settings.
| Property | Value | Reference(s) |
| Molecular Weight | 368.47 g/mol | [1][4][6] |
| CAS Number | 73840-32-1 | [1][4][6] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days-weeks): 0-4°C, dry, darkLong term (months-years): -20°C | [1] |
| Biological Activity | Selective ADRA2A Antagonist | [4][5] |
| IC₅₀ | 31 nM (for ADRA2A) | [4] |
Experimental Protocols
A. Synthesis: Acid-Catalyzed Esterification
Yohimbic acid ethyl ester is typically synthesized via the Fischer-Speier esterification of yohimbic acid.[1][5]
Methodology:
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Reactant Preparation: Yohimbic acid is dissolved in an excess of absolute ethanol (EtOH).
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Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is carefully added to the solution.[5]
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Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored using thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., aqueous sodium bicarbonate solution).
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Extraction & Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, typically by column chromatography, to yield pure yohimbic acid ethyl ester.[9]
B. Structural Characterization
The confirmation of the structure and stereochemistry of yohimbic acid ethyl ester relies on modern spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and stereoisomerism of complex molecules like yohimbic acid derivatives.[1]
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¹H NMR: Provides information on the chemical environment of protons. For yohimbic acid ethyl ester (designated as compound 3a in a study), characteristic proton signals were reported as: ¹H NMR (500 MHz, DMSO-d₆): δ 7.94 (bs, 1H, H1), 7.45 (d, ³J = 7.7 Hz, 1H, H9), 7.30 (d, ³J = 8.0 Hz, ...).[5] The signals for the ethyl group (a triplet and a quartet) would also be present.
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¹³C NMR: Identifies the chemical environment of each carbon atom in the molecule, confirming the carbon skeleton.
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Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule.
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Protocol: The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For yohimbic acid ethyl ester (C₂₂H₂₈N₂O₃), the molecular ion peak [M]⁺ would be expected at m/z ≈ 368.47. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing yohimbine alkaloids.[10]
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Mechanism of Action: ADRA2A Antagonism
Yohimbic acid ethyl ester functions as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A).[4] This receptor is a G-protein coupled receptor (GPCR) that, when activated by endogenous agonists like norepinephrine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
By binding to the ADRA2A receptor without activating it, yohimbic acid ethyl ester blocks the binding of norepinephrine. This antagonism prevents the receptor-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels, which in turn modulates downstream cellular processes.
References
- 1. Yohimbic acid ethyl ester | 73840-32-1 | Benchchem [benchchem.com]
- 2. Yohimbic Acid | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yohimbic acid ethyl ester 73840-32-1 | MCE [medchemexpress.cn]
- 7. Yohimbine [webbook.nist.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. CN102030747A - Preparation method for yohimbine - Google Patents [patents.google.com]
- 10. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
